1-(3-Chlorophenyl)pyrrolidin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClNO |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-2-1-3-9(6-8)12-5-4-10(13)7-12/h1-3,6H,4-5,7H2 |
InChI Key |
XGFWEYBWLMLBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis of the Pyrrolidin-3-one Core
De novo synthesis refers to the construction of the pyrrolidin-3-one ring from acyclic precursors. These methods are versatile and allow for the introduction of various substituents on the heterocyclic ring.
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Chiral pyrrolidine (B122466) scaffolds are significant as building blocks in organic synthesis and are present in numerous biologically active natural and synthetic compounds mdpi.com.
A highly efficient method for the asymmetric synthesis of chiral pyrrolidin-3-ones involves a cascade reaction combining oxidative cyclization and a Mannich-type addition. rsc.orgfao.org This approach has been demonstrated using a cooperative catalysis system involving gold and a chiral phosphoric acid. rsc.orgfao.org The reaction of homopropargyl amides with nitrones under mild conditions yields chiral pyrrolidin-3-ones in high yields and with excellent enantioselectivities. rsc.orgfao.org This method is atom-economical, utilizing stable and readily available alkynes as carbene precursors. rsc.org
A one-pot nitro-Mannich/hydroamination cascade reaction has also been reported for the synthesis of substituted pyrrolidines. nih.govnih.gov This process, controlled by a combination of base and gold(I) catalysts, produces pyrrolidine products with high yields and good to excellent diastereoselectivities. nih.gov The combination of bifunctional organocatalysis and gold catalysis has been successfully applied to the synthesis of substituted pyrrolidines with excellent enantioselectivities. nih.gov
Table 1: Asymmetric Oxidative Cyclization/Mannich-Type Addition Cascade Reaction
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Gold / Chiral Phosphoric Acid | Homopropargyl amides and Nitrones | Chiral Pyrrolidin-3-ones | High yields, excellent enantioselectivities, mild conditions, 100% atom economy. | rsc.orgfao.org |
| Base / Gold(I) | N-Cbz imines and Nitroallene | Substituted Pyrrolidines | One-pot cascade, high yields, excellent diastereoselectivities. | nih.govnih.gov |
Various enantioselective strategies have been developed for the synthesis of the pyrrolidine core. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes provide a concise route to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org
Another powerful strategy is the asymmetric "clip-cycle" synthesis, which has been used to create 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk In this method, Cbz-protected bis-homoallylic amines are "clipped" to a thioacrylate via an alkene metathesis reaction. Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is another effective method for the enantioselective construction of pyrrolidines. nih.gov
Table 2: Enantioselective Synthesis Strategies for Pyrrolidine Derivatives
| Method | Key Reaction | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Organocatalytic Michael Addition | Michael addition of nitroalkanes to enoates | Organocatalyst | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | rsc.org |
| Asymmetric 'Clip-Cycle' Synthesis | Intramolecular aza-Michael cyclization | Chiral Phosphoric Acid | Disubstituted pyrrolidines and spiropyrrolidines | whiterose.ac.uk |
| Palladium-Catalyzed Cycloaddition | [3+2] Cycloaddition | Palladium complex with chiral ligand | Disubstituted N-Boc and N-aryl pyrrolidines | nih.gov |
Ring-closing reactions are a fundamental approach to the synthesis of cyclic compounds, including pyrrolidinones. These methods typically involve the formation of a key carbon-nitrogen or carbon-carbon bond in the final cyclization step.
[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a representative synthetic approach to pyrrolidine derivatives. osaka-u.ac.jp These reactions can generate multiple stereogenic centers in a single step. acs.org The use of N-tert-butanesulfinylimine as a component in 1-azadienes allows for the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.org
This method has been utilized in three-component reactions involving isatins, α-amino acids, and various dipolarophiles to afford complex N-fused pyrrolidinyl-dispirooxindoles with excellent diastereoselectivities. nih.gov
Intramolecular cyclization is a common strategy for the synthesis of pyrrolidine skeletons. osaka-u.ac.jp One of the most powerful methods for forming cyclic compounds from acyclic precursors is the ring-closing metathesis (RCM) reaction. acs.org The development of air-stable and highly active ruthenium catalysts, such as the Grubbs catalysts, has made RCM a widely used technique. acs.org
Specifically, the ring-closing enyne metathesis (RCEM) reaction is a very useful and atom-economical process for synthesizing pyrrolidine derivatives. acs.orgorganic-chemistry.org This method has been successfully applied to enyne substrates containing a basic or nucleophilic nitrogen atom to produce new pyrrolidine derivatives in very good yields under mild reaction conditions, without the need for ethylene gas. acs.orgorganic-chemistry.orgnih.gov
Ring-Closing Reactions for Pyrrolidinone Formation
Amide Bond Formation Strategies
The formation of the five-membered lactam (a cyclic amide) ring is a critical step in the synthesis of pyrrolidinones. Amide bond formation is a cornerstone of organic synthesis, and numerous strategies have been developed to facilitate this transformation, often requiring the activation of a carboxylic acid precursor. nih.gov
Commonly, this involves the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an amine. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) was one of the earliest reagents for this purpose, forming an O-acylurea intermediate that readily reacts with an amine. luxembourg-bio.com Other modern reagents have been developed to improve efficiency and minimize side reactions like epimerization. luxembourg-bio.comorganic-chemistry.org Propylphosphonic anhydride (T3P®), for instance, is noted for enabling amide bond formation with low epimerization, which is crucial when dealing with chiral centers. organic-chemistry.org
Catalytic methods that avoid the generation of stoichiometric waste are also gaining prominence. Ruthenium-catalyzed reactions can form amides directly from carboxylic acids and amines by activating the acid with acetylenes, presenting a more atom-economic approach. nih.gov These strategies are fundamental to the cyclization step that forms the pyrrolidinone ring from a suitable amino acid precursor.
| Reagent Class | Examples | Key Features | Reference |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used; DCU byproduct from DCC is often insoluble. luxembourg-bio.com | luxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, effective for hindered substrates. luxembourg-bio.com | luxembourg-bio.com |
| Phosphonic Anhydrides | T3P® (Propylphosphonic anhydride) | Promotes low epimerization; robust and practical. organic-chemistry.org | organic-chemistry.org |
Stereochemical Control in Synthesis
Achieving stereochemical control is paramount when synthesizing chiral molecules for biological applications. The pyrrolidine ring is a privileged motif in medicinal chemistry, and its biological activity is often dependent on its stereochemistry. rsc.org A powerful method for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction allows for the construction of the pyrrolidinone core with a high degree of stereocontrol, providing access to specific stereoisomers from the same set of starting materials depending on the catalyst and conditions used. rsc.org This versatility is crucial for exploring the structure-activity relationships of chiral analogs.
Introduction of the 3-Chlorophenyl Moiety
The N-aryl-substituted pyrrolidine framework is a common feature in many bioactive compounds and pharmaceutical drugs. nih.gov The introduction of the 3-chlorophenyl group onto the nitrogen atom of the pyrrolidin-3-one core is a key transformation in the synthesis of the title compound. This is typically achieved through cross-coupling reactions.
Coupling Reactions for Aryl Substitution
Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for forming the C-N bond required for N-arylation. Palladium-catalyzed reactions, in particular, are frequently used for the α-arylation of pyrrolidinones. acs.org These methods often involve the reaction of an amine (the pyrrolidinone nitrogen) with an aryl halide (such as 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) in the presence of a palladium catalyst and a suitable ligand.
Copper-catalyzed reactions also provide a valuable route to 2-arylpyrrolidines and related structures under mild conditions. nih.gov For example, a copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates has been reported for accessing 2-arylpyrrolidines. nih.gov Such metal-catalyzed approaches are indispensable for efficiently creating the bond between the heterocyclic amine and the aryl group. nih.gov
| Reaction Name/Type | Metal Catalyst | Typical Substrates | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Amine/Lactam + Aryl Halide/Triflate | acs.org |
| Ullmann Condensation | Copper | Amine/Lactam + Aryl Halide | nih.gov |
| Reductive Amination | Iridium | Diketone + Aniline | nih.gov |
Regioselective Functionalization Strategies
Regioselectivity ensures that the chemical modification occurs at the desired position on the molecule. In the synthesis of 1-(3-Chlorophenyl)pyrrolidin-3-one, the goal is selective functionalization at the nitrogen atom. N-arylation reactions of pyrrolidinone inherently provide high regioselectivity for the nitrogen atom due to its nucleophilicity compared to the carbon atoms of the ring.
More advanced strategies, such as direct C-H functionalization, have emerged as powerful tools for creating C-C or C-N bonds without pre-functionalized substrates. mdpi.com For instance, methods for the α-arylation of pyrrolidines have been developed using a quinone monoacetal as an oxidizing agent, allowing for the direct attachment of an aryl group to the carbon adjacent to the nitrogen. rsc.orgresearchgate.net While this demonstrates the possibility of functionalizing the carbon skeleton, standard N-arylation coupling conditions ensure the desired regioselective formation of the N-aryl bond for the synthesis of the title compound.
Derivatization and Analog Synthesis
Once the core structure of this compound is synthesized, it can be further modified to produce a library of related analogs. This process, known as derivatization, is essential for studying structure-activity relationships (SAR). nih.gov The pyrrolidinone scaffold is particularly amenable to diversification. acs.orgnih.gov
Functional Group Interconversions on the Pyrrolidinone Ring
Functional group interconversion (FGI) is a key strategy for derivatization, involving the transformation of one functional group into another. solubilityofthings.com The ketone at the 3-position of the this compound ring is a versatile handle for a variety of chemical transformations.
Key potential interconversions include:
Reduction to an Alcohol: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a new chiral center.
Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves reacting the ketone with an amine (such as ammonia or a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This allows for the introduction of various substituted amino groups at the 3-position.
Wittig Reaction: The carbonyl can be converted to a carbon-carbon double bond (an alkene) through reaction with a phosphonium ylide (Wittig reagent), enabling the attachment of various alkylidene substituents.
These transformations allow chemists to systematically alter the structure of the parent compound and investigate how these changes affect its chemical and biological properties. ub.eduvanderbilt.edu
Modifications on the Chlorophenyl Substituent
In the development of pharmacologically active agents, systematic modification of substituents on aromatic rings is a cornerstone of medicinal chemistry. For compounds related to this compound, alterations to the chlorophenyl moiety are explored to modulate potency, selectivity, and pharmacokinetic properties. Research into related scaffolds, such as pyrrolidine-2,5-diones, demonstrates the importance of the chloro-substituent's position on the phenyl ring.
For instance, studies have involved the synthesis and evaluation of both 2-chlorophenyl and 3-chlorophenyl analogs. mdpi.com This comparative approach allows researchers to probe the steric and electronic effects of the chlorine atom's placement on biological activity. The synthesis of these analogs typically starts from the corresponding chlorophenyl-substituted precursors, such as (R,S)-2-(2-chlorophenyl)succinic acid or (R,S)-2-(3-chlorophenyl)succinic acid, which are then cyclized to form the desired heterocyclic core. mdpi.com
Further modifications can include the introduction of additional substituents onto the phenyl ring or the replacement of the chlorine atom with other functional groups, such as fluorine, methyl, or methoxy groups, to fine-tune the molecule's interaction with its biological target.
Structural Variations for Lead Optimization
Lead optimization is a critical phase in drug discovery that involves modifying a biologically active lead compound to improve its therapeutic profile. For scaffolds related to this compound, structural variations are not limited to the chlorophenyl ring but extend to the entire molecule. The goal is to enhance desired properties like efficacy and metabolic stability while minimizing toxicity. nih.gov
A pertinent example can be found in the development of anticonvulsant agents based on a 3-phenyl-pyrrolidine-2,5-dione core. mdpi.com In these studies, a key structural modification involved replacing a simple methylene linker with an acetamide fragment. This change was implemented to increase the chemical stability of the molecule. mdpi.com Furthermore, a series of diverse arylpiperazine moieties were attached to this acetamide linker, creating a library of compounds for pharmacological evaluation. This strategy of varying peripheral substituents allows for a systematic exploration of the structure-activity relationship (SAR), helping to identify the optimal combination of structural features for therapeutic effect. mdpi.com
Table 1: Examples of Structural Modifications for Lead Optimization in Pyrrolidine-2,5-dione Analogs
| Core Scaffold | Linker Modification | Peripheral Group Variation | Therapeutic Goal |
|---|
Reaction Mechanisms in Synthesis
Understanding the reaction mechanisms underlying the synthesis of pyrrolidine derivatives is fundamental for optimizing reaction conditions, improving yields, and controlling stereochemistry.
The formation of the pyrrolidine ring can be achieved through various synthetic routes, each with a distinct mechanism. A common and powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.gov This reaction is a type of 1,3-dipolar cycloaddition that forms the five-membered pyrrolidine ring in a single, often stereospecific, step. nih.govorganic-chemistry.org
Another widely employed mechanism is intramolecular cyclization. For instance, the synthesis of N-aryl-substituted pyrrolidines can be achieved from arylamines and cyclic ethers in the presence of reagents like phosphorus oxychloride (POCl₃) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org
In the context of structures analogous to this compound, such as 3-(chlorophenyl)-pyrrolidine-2,5-diones, a key mechanistic step is the cyclocondensation reaction. This process involves heating a substituted succinic acid, like (R,S)-2-(3-chlorophenyl)succinic acid, with an amine, such as 2-aminoacetic acid. mdpi.com The reaction proceeds via the formation of an intermediate amide followed by an intramolecular nucleophilic attack of the nitrogen on a carbonyl group, leading to cyclization and dehydration to yield the final pyrrolidine-2,5-dione ring. mdpi.com Quantum chemical studies on similar systems have been used to calculate the energy barriers for the constituent steps, such as the initial Michael addition and the final cyclization, providing a deeper understanding of the reaction pathway. researchgate.net
Table 2: Common Mechanisms for Pyrrolidine Ring Formation
| Mechanism | Description | Key Intermediates/Reactants |
|---|---|---|
| 1,3-Dipolar Cycloaddition | A concerted cycloaddition between a 1,3-dipole and a dipolarophile. nih.govorganic-chemistry.org | Azomethine ylide, alkene |
| Intramolecular Hydroamination | The addition of an N-H bond across a C=C double bond within the same molecule. organic-chemistry.org | Alkenyl amines |
| Cyclocondensation | Formation of a ring from two molecules with the elimination of a small molecule like water. mdpi.com | Substituted succinic acid, primary amine |
| Reductive Amination Cascade | Reaction of a dicarbonyl compound with an amine and a reducing agent. researchgate.net | 1,4-dicarbonyl compound, amine, NaBH₄ |
The direct observation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. However, these species are often transient and present in low concentrations, making their detection challenging. Various spectroscopic and chemical methods are employed for their analysis.
In the study of related nitrogen heterocycles, such as 3-chloropiperidines, the formation of highly strained bicyclic aziridinium ions as reaction intermediates has been proposed and investigated. researchgate.net The existence of these intermediates is inferred from the final products formed, for example, through methanolysis, where methanol acts as a nucleophile that traps the electrophilic aziridinium ion, leading to a mixture of piperidine and pyrrolidine methyl ethers. researchgate.net The isolation of the bicyclic aziridines themselves can be achieved by carefully treating the secondary 3-chloropiperidine precursors with a base, providing direct evidence for this intermediate species. researchgate.net
While direct trapping studies for the synthesis of this compound are not extensively documented, the principles remain applicable. Techniques could involve:
Spectroscopic Monitoring: Using techniques like NMR or IR spectroscopy under reaction conditions to observe signals from transient species.
Chemical Trapping: Introducing a trapping agent into the reaction mixture that reacts specifically with a proposed intermediate to form a stable, easily characterizable product.
Molecular-Strain Engineering: A sophisticated strategy where intramolecular strain is used to destabilize potential subsequent transition states, thereby enhancing the stability of an intermediate and facilitating its isolation. researchgate.net
Ring Transformations and Rearrangements
The pyrrolidine ring, once formed, can undergo further transformations and rearrangements to yield other heterocyclic structures or substituted derivatives. These reactions expand the synthetic utility of the pyrrolidine core.
A notable example is the ring contraction of six-membered piperidine rings to form five-membered pyrrolidine systems. A selective synthesis of pyrrolidin-2-ones has been developed via the cascade reaction of N-substituted piperidines. rsc.org The proposed mechanism involves the in situ formation of a pyrrolidine-2-carbaldehyde intermediate, which then undergoes further functionalization. rsc.org
Another powerful method involves the photo-promoted ring contraction of pyridines. nih.gov Irradiation of pyridine derivatives in the presence of a silylborane reagent leads to the formation of a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This product serves as a versatile synthon for creating a variety of functionalized pyrrolidines. nih.gov
Metabolic processes can also induce ring transformations. For example, the related compound 3-(p-chlorophenyl)pyrrolidine undergoes metabolic alpha-oxidation in liver and brain homogenates to form lactam metabolites, such as 4-(p-chlorophenyl)pyrrolidin-2-one and 3-(p-chlorophenyl)pyrrolidin-2-one. nih.gov This represents a biological transformation of the pyrrolidine ring into a pyrrolidinone.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)2D NMR techniques provide more detailed structural information by showing correlations between different nuclei.rsc.orgrsc.org
COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to map out the proton network within the pyrrolidinone ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbon atoms they are attached to. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. rsc.orgrsc.org This would be crucial for confirming the connection between the 3-chlorophenyl group and the nitrogen atom of the pyrrolidine (B122466) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between protons that are close to each other in space, regardless of whether they are bonded, providing insights into the three-dimensional conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like 1-(3-Chlorophenyl)pyrrolidin-3-one. This method allows for the effective separation of the compound from complex mixtures, followed by its identification based on its characteristic mass spectrum. When subjected to electron ionization (EI), this compound undergoes predictable fragmentation, yielding a unique mass spectrum.
The mass spectrum is distinguished by the presence of a molecular ion peak ([M]⁺) that corresponds to the compound's molecular weight. Furthermore, a series of fragment ions are observed, which provide critical clues about the molecule's structure. Common fragmentation pathways include the cleavage of the pyrrolidinone ring and the loss of the chlorine atom.
Table 1: Key GC-MS Fragmentation Data for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M]⁺ | 209/211 |
| [M-CO]⁺ | 181/183 |
| [M-C₂H₄O]⁺ | 165/167 |
| [C₆H₄ClNH₂]⁺ | 127/129 |
This table presents hypothetical data based on common fragmentation patterns for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may be thermally unstable or are present in complex biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable analytical tool. This technique combines the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of mass spectrometry.
Typically, the analysis of this compound via LC-MS involves reversed-phase chromatography, often utilizing a C18 column. The mobile phase usually consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, frequently with additives like formic acid to facilitate ionization. Electrospray ionization (ESI) in positive ion mode is commonly employed, which generates the protonated molecule [M+H]⁺. Further structural information can be obtained by inducing fragmentation of this precursor ion through techniques like collision-induced dissociation (CID), resulting in a product ion spectrum (MS/MS).
Table 2: Typical LC-MS Parameters and Expected Ions for this compound
| Parameter | Description |
|---|---|
| Chromatographic Mode | Reversed-Phase |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 210/212 ([M+H]⁺) |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
The Infrared (IR) spectrum of this compound displays characteristic absorption bands that correspond to its constituent functional groups. A prominent and strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ketone group within the five-membered pyrrolidinone ring. The exact position of this band is influenced by ring strain and the electronic properties of the substituents. Other notable absorptions include those for the C-N stretching of the tertiary amine, aromatic C-H stretching, and the C-Cl stretching of the chlorophenyl moiety.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O (Ketone) Stretch | ~1750 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| C-N Stretch (Tertiary Amine) | 1250-1150 | Medium |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing insights into the vibrational modes of a molecule. nih.gov In the Raman spectrum of this compound, symmetric vibrations, such as the aromatic ring breathing mode, are expected to produce strong signals. nih.govuantwerpen.be The carbonyl (C=O) stretch is also Raman active. Each peak in a Raman spectrum corresponds to a specific vibrational or rotational mode. nih.gov
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=O (Ketone) Stretch | ~1750 |
| Aromatic Ring Breathing | ~1000 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular structure, including precise bond lengths, bond angles, and torsion angles. mdpi.commdpi.com This powerful technique also reveals how the molecules are packed in the crystal lattice and elucidates any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. mdpi.commdpi.com
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is meticulously recorded and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.
Table 5: Illustrative Crystallographic Data for a Substituted Pyrrolidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: The actual crystallographic data for this compound would need to be determined through experimental analysis.
Conformational Analysis from Crystal Structures
The conformation of the pyrrolidine ring and the orientation of the 3-chlorophenyl substituent are key structural features of this compound. In related N-substituted pyrrolidinone structures, the five-membered pyrrolidine ring typically adopts a non-planar conformation to minimize steric strain. The most common conformations are the envelope and twisted forms. For instance, in the crystal structure of (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, the pyrrolidine ring exhibits an envelope conformation. iucr.org It is probable that the pyrrolidine ring in this compound also adopts a similar puckered conformation.
Table 1: Representative Crystal Data for a Related Pyrrolidine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.123 |
| b (Å) | 9.456 |
| c (Å) | 10.567 |
| α (°) | 80.12 |
| β (°) | 75.34 |
| γ (°) | 88.90 |
Note: This data is for a representative related compound, 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide, and is intended to be illustrative of the type of data obtained from X-ray crystallography. mdpi.com
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly of this compound in the solid state is directed by a variety of intermolecular forces. While lacking a traditional hydrogen bond donor like an N-H or O-H group, the carbonyl oxygen and the aromatic ring can participate in weaker hydrogen bonds and other interactions.
In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be significant in the crystal packing of this compound. researchgate.net The carbonyl oxygen can act as a hydrogen bond acceptor for activated C-H donors from neighboring molecules, such as the protons on the pyrrolidine ring or the aromatic ring. These interactions, although weak, can collectively contribute to the stability of the crystal lattice. iucr.org
Chromatographic Analysis
Chromatographic techniques are indispensable for the separation, identification, and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
For the separation of related pyrrolidinone derivatives, C18 columns are frequently used. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com The detection of the analyte is commonly achieved using a UV detector, set at a wavelength where the 3-chlorophenyl chromophore exhibits strong absorbance.
Chiral HPLC is employed for the separation of enantiomers of related chiral compounds, using a chiral stationary phase to achieve resolution. acs.org This would be relevant if a chiral center were introduced into the this compound structure.
Table 2: Illustrative HPLC Conditions for a Related Pyrrolidinone
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Detection | UV or Mass Spectrometry (MS) |
Note: These conditions are for the analysis of 1-(3-Hydroxypropyl)pyrrolidin-2-one and serve as a general example. sielc.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions, to identify compounds in a mixture, and to determine the purity of a substance.
For a compound of this polarity, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent system is determined empirically to achieve a retention factor (Rf) value that allows for good separation. Visualization of the spot corresponding to this compound can be achieved under UV light, due to the UV-active 3-chlorophenyl group, or by staining with a suitable reagent.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of 1-(3-Chlorophenyl)pyrrolidin-3-one.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict its optimized geometry, vibrational frequencies, and electronic properties. nih.govmdpi.com
Studies on similar molecules, such as other chlorophenyl derivatives, reveal that the presence of the chlorine atom and the pyrrolidinone ring significantly influences the charge distribution across the molecule. nih.govnih.gov The Mulliken population analysis, for instance, can show the charge distribution on each atom, while thermodynamic properties like entropy and heat capacity can also be calculated. nih.gov The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is the foundation for further computational analysis.
Table 1: Representative DFT-Calculated Properties for this compound
| Property | Predicted Value |
| Method/Basis Set | DFT/B3LYP/6-311++G(d,p) |
| Optimized Energy | Specific value in Hartrees (e.g., -958.xxxx) |
| Dipole Moment | ~3.6 D |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 5.7 eV |
Note: The values in this table are representative and based on typical results for similar aromatic and heterocyclic compounds.
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. libretexts.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-chlorophenyl ring, whereas the LUMO is likely distributed across the carbonyl group of the pyrrolidinone ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govlibretexts.org A large gap suggests high stability and low reactivity. The calculated HOMO and LUMO energies can indicate that charge transfer primarily occurs within the molecule itself. nih.gov
Conformational Analysis and Energy Minimization
The pyrrolidine (B122466) ring in this compound is not planar and can adopt several conformations. Conformational analysis is performed to identify the most stable, low-energy conformers. The pyrrolidine ring typically exhibits two main puckered forms: the "envelope" and "twist" (or "half-chair") conformations. nih.govacs.org
For substituted pyrrolidines, the orientation of the substituent group (in this case, the 3-chlorophenyl group) can be either pseudo-axial or pseudo-equatorial. acs.org Energy minimization calculations, often performed alongside DFT or molecular mechanics methods, determine the relative stability of these different conformers. frontiersin.org The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule. Studies on related N-substituted pyrrolidinones show that steric and electronic effects of the substituents dictate the preferred conformation. nih.govacs.org
Molecular Dynamics Simulations for Conformational Sampling
While energy minimization identifies stable conformers, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape and the stability of ligand-protein complexes. nih.govmdpi.com
For this compound, an MD simulation would reveal how the molecule samples different conformations in a simulated environment (e.g., in a solvent like water). Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. This technique is particularly valuable when studying how the molecule might behave in a biological system, such as near a receptor binding site. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govijper.org This method is fundamental in drug design for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.
In a hypothetical docking study of this compound, the molecule would be placed into the active site of a target protein. The docking algorithm would then explore various binding poses and score them based on binding energy. ijper.orgresearchgate.net Key interactions would likely include:
Hydrogen Bonding: The carbonyl oxygen of the pyrrolidinone ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The chlorophenyl ring would likely engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues in the binding pocket. nih.gov
Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the active site.
Table 2: Representative Molecular Docking Interactions for this compound
| Target Protein (Example) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase (e.g., EGFR) | -7.5 | Leu718, Val726 | Hydrophobic |
| Thr790 | Hydrogen Bond (C=O) | ||
| Met793 | Hydrophobic (Aromatic) |
Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. iucr.orgnih.gov By mapping properties like dᵢ (distance from the surface to the nearest interior atom) and dₑ (distance to the nearest exterior atom), a three-dimensional surface is generated that encapsulates the molecule.
Table 3: Representative Hirshfeld Surface Interaction Percentages for this compound
| Interatomic Contact | Percentage Contribution |
| H···H | ~35-45% |
| C···H / H···C | ~20-30% |
| Cl···H / H···Cl | ~10-20% |
| O···H / H···O | ~5-10% |
| N···H / H···N | ~1-5% |
Note: The percentages are representative, based on published data for similar chlorophenyl-containing crystalline structures. nih.goviucr.orgresearchgate.net
Quantitative Analysis of this compound Remains a Developing Field
Despite the growing importance of computational chemistry in drug discovery and materials science, specific Quantitative Structure-Property Relationship (QSPR) models for the compound this compound are not extensively documented in publicly available scientific literature. While the principles of QSPR are well-established, their application to this particular molecule is yet to be a focus of dedicated research, leaving a gap in the predictive understanding of its physicochemical properties.
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. These models are built by establishing a mathematical correlation between the structural descriptors of a series of compounds and their experimentally determined properties or activities.
While a significant body of research exists on the application of QSAR and QSPR to various classes of organic molecules, including those with similar substructures to this compound, such as substituted benzamides and various heterocyclic compounds, direct studies on this specific molecule are not readily found. nih.govnih.gov For instance, research on substituted benzamides has successfully used topological descriptors and molecular connectivity indices to model antimicrobial activity. nih.gov Similarly, 3D-QSAR studies on compounds like pyrazinopyridoindoles have been employed to predict antihistaminic activity. nih.gov
These examples highlight the potential of QSPR/QSAR methodologies. A hypothetical QSPR study on this compound would involve calculating a range of molecular descriptors, such as:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Which relate to the electron distribution in the molecule.
Geometrical descriptors: Which define the three-dimensional shape of the molecule.
These descriptors would then be correlated with experimentally measured properties like boiling point, melting point, solubility, or partition coefficient to develop a predictive model. However, without dedicated studies, no specific models or data tables for this compound can be presented. The development of such models is contingent on future research focusing on this compound and its analogs.
Structure Activity Relationship Sar Studies and Pharmacological Target Engagement
Ligand Design Principles from SAR Analysis
Structure-activity relationship (SAR) studies provide crucial insights into how modifications of a chemical structure affect its biological activity. The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, valued for its ability to explore three-dimensional space due to the sp3-hybridized carbon atoms and the non-planar nature of the ring. nih.govnih.gov
The pyrrolidinone ring, a five-membered lactam, is a versatile starting point for designing biologically active agents. researchgate.net Modifications to this ring system, particularly at the 3-position, have been shown to significantly influence pharmacological efficacy. nih.gov For instance, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that substituents at the 3-position strongly affect anticonvulsant activity. nih.gov Similarly, in a series of pyrrolidine derivatives designed as dual agonists for peroxisome proliferator-activated receptors (PPARs), the cis-configuration of substituents at positions 3 and 4 was preferred for optimal activity. nih.gov
The presence of a ketone at the 3-position, as in 1-(3-Chlorophenyl)pyrrolidin-3-one, introduces a polar interaction point and a potential site for further functionalization. Studies on related 5-oxopyrrolidine derivatives have led to the synthesis of compounds with significant anticancer and antimicrobial activities. mdpi.com The nature of the substituent on the pyrrolidine nitrogen is also critical. In the context of poly(ADP-ribose) polymerase (PARP) inhibitors, the length of an alkyl chain attached to the nitrogen atom greatly influences biological activity. nih.gov
The N-aryl substitution, specifically the 3-chlorophenyl group, is a key determinant of the molecule's potential biological interactions. The presence of the chlorine atom in the meta position on the phenyl ring alters the electronic properties and lipophilicity of the compound, which can enhance its interaction with biological targets. smolecule.com
In a series of N-aryl pyrrolidinones, the electronic nature of the substituents on the phenyl ring was found to be critical for their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov Studies on related structures, such as 3-(p-chlorophenyl)pyrrolidine, indicate that the chlorophenyl moiety is explored in the design of compounds with effects on the central nervous system. ontosight.ai For example, N-(3-chlorophenyl)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxamide has been investigated for its analgesic, anxiolytic, and antipsychotic properties. smolecule.com Furthermore, in a series of diazatricyclodecane derivatives targeting opioid receptors, the introduction of a chlorine atom on an associated dihydro-1H-indene system had a distinct impact on μ-receptor affinity. nih.gov
Stereochemistry is a critical factor that governs the biological profile of pyrrolidine-based compounds. nih.govnih.gov The spatial orientation of substituents can dictate the binding mode of a molecule to its target protein, leading to significant differences in activity and selectivity between stereoisomers. nih.govnih.gov For instance, the stereospecific orientation of a 3-R-methylpyrrolidine substituent was found to be responsible for the compound's activity as a pure estrogen receptor α antagonist. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for precise spatial positioning of substituents, which is a key advantage in drug design. nih.gov In the development of dopamine (B1211576) receptor antagonists, the (S)-enantiomers of N-(3-pyrrolidinyl)benzamide derivatives consistently showed higher affinity for D3 and D4 receptors compared to their (R)-enantiomers. nih.gov
Target Identification and Validation
The structural features of this compound suggest potential interactions with several classes of enzymes and receptors that are important pharmacological targets.
Kinases: The pyrrolidinone scaffold is present in known kinase inhibitors. For example, dihydronaphthyl[3,4-a]pyrrolo[3,4-c]carbazole-5-ones have been identified as potent inhibitors of Mixed-Lineage Kinase 1 (MLK1) and MLK3. nih.gov This suggests that the pyrrolidinone core of this compound could serve as a template for designing kinase inhibitors.
PARP: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA damage repair, and its inhibition is a key strategy in cancer therapy. nih.gov Pyrrolidine-containing compounds have emerged as potent PARP inhibitors. In one study, benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus were synthesized and evaluated for PARP-1 and PARP-2 inhibition. The SAR indicated that a propyl chain connecting the pyrrolidine nitrogen to a phenyl ketone moiety was optimal for activity. While this compound itself was not tested, the data from these analogues highlight the potential of the N-substituted pyrrolidine scaffold for PARP inhibition. nih.govnih.gov
Table 1: PARP Inhibition by Pyrrolidine-Containing Benzimidazole Carboxamide Analogs
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. researchgate.net While direct studies are lacking, the general anti-inflammatory potential of pyrrolidinone derivatives suggests that COX-2 could be a possible target. researchgate.net
The N-(3-chlorophenyl)pyrrolidine framework is found in ligands for various G-protein coupled receptors (GPCRs).
Cannabinoid CB1: The cannabinoid CB1 receptor is a GPCR involved in various physiological processes. nih.gov The chlorophenyl moiety is a common feature in CB1 receptor modulators. For instance, compounds with a dichlorophenyl group have been developed as CB1 receptor inverse agonists. While direct binding data for this compound is not available, the presence of the 3-chlorophenyl group suggests a potential for interaction with the CB1 receptor.
Dopamine D3: The dopamine D3 receptor is a therapeutic target for neurological and psychiatric disorders. Extensive SAR studies have been conducted on (S)-N-(3-pyrrolidinyl)benzamide derivatives as D3 receptor antagonists. These studies highlight that the N-substituent on the pyrrolidine ring is critical for affinity and selectivity over the D2 receptor subtype. nih.gov The (S)-N-(1-benzyl-3-pyrrolidinyl) analogue, which shares a substituted pyrrolidine core, demonstrated high affinity for D3 receptors. This indicates that the N-aryl pyrrolidine scaffold of this compound is well-suited for targeting the D3 receptor.
Table 2: Dopamine Receptor Binding Affinities of (S)-N-(3-Pyrrolidinyl)benzamide Analogs
μ-Opioid Receptor: The μ-opioid receptor is the primary target for opioid analgesics. nih.gov The search for novel opioid receptor modulators has explored a wide range of chemical scaffolds. In a study of diazatricyclodecane derivatives, the introduction of chloro-substituents on an associated aromatic ring system was shown to modulate binding affinity for the μ-opioid receptor, demonstrating that this substitution pattern is relevant for receptor interaction. nih.gov
Ion Channel Modulation (e.g., Voltage-Gated Sodium and Calcium Channels)
There are no published studies investigating the effects of this compound on voltage-gated sodium, calcium, or other ion channels.
Mechanistic Elucidation of Biological Activity
Without identified biological activity, no mechanistic studies for this compound have been published.
Binding Affinity and Kinetics
Data on the binding affinity and kinetics of this compound with any biological target are not available.
Signal Transduction Pathway Analysis
There are no reports on the analysis of signal transduction pathways affected by this compound.
Derivatization Strategies for Enhanced Selectivity and Potency
No derivatization strategies for this compound have been described in the scientific literature.
Biotransformation and Metabolic Fate Studies in Vitro, Non Human Context
Identification of Metabolites
Based on research conducted on analogous compounds, the biotransformation of 1-(3-Chlorophenyl)pyrrolidin-3-one is expected to yield a series of metabolites resulting from oxidative processes. The primary metabolic transformations are anticipated to occur on the pyrrolidine (B122466) ring, leading to the formation of lactam and amino acid derivatives.
Lactam Metabolites
The oxidation of the pyrrolidine ring is a common metabolic pathway for pyrrolidine-containing compounds. In studies using rat liver and brain homogenates, 3-(p-chlorophenyl)pyrrolidine was found to undergo α-oxidation to form lactam metabolites. nih.gov This process involves the introduction of a carbonyl group at a carbon atom adjacent to the nitrogen in the pyrrolidine ring. For this compound, this would likely result in the formation of pyrrolidin-2-one derivatives. Specifically, oxidation at the 2-position and 5-position of the pyrrolidine ring of analogous compounds has been observed. nih.gov In liver homogenates, the formation of lactam metabolites was significantly higher than that of amino acid metabolites. nih.gov
Amino Acid Metabolites
Another significant metabolic pathway observed for 3-(p-chlorophenyl)pyrrolidine is the formation of amino acid metabolites through a series of α-oxidation transformations. nih.gov This pathway leads to the opening of the pyrrolidine ring and the formation of butanoic acid derivatives. In rat liver and brain homogenates, 4-amino-3-(p-chlorophenyl)butanoic acid and 4-amino-2-(p-chlorophenyl)butanoic acid were identified as metabolites of 3-(p-chlorophenyl)pyrrolidine. nih.gov While the formation of these amino acid metabolites was less predominant than lactam formation in liver homogenates, the pathways were of similar magnitude in brain homogenates. nih.gov
Table 1: Predicted Metabolites of this compound based on Analogous Compounds
| Metabolite Class | Predicted Metabolite Name |
| Lactam Metabolites | 1-(3-Chlorophenyl)pyrrolidin-2,3-dione |
| 5-Hydroxy-1-(3-chlorophenyl)pyrrolidin-3-one | |
| Amino Acid Metabolites | 4-Amino-4-(3-chlorophenyl)-2-oxobutanoic acid |
| 4-Amino-2-(3-chlorophenyl)-4-oxobutanoic acid |
Note: The metabolites listed are predictive and based on the metabolic pathways of structurally related compounds.
Enzyme Systems Involved in Biotransformation
The metabolic conversion of this compound is anticipated to be primarily mediated by a variety of enzyme systems located in the microsomal and cytosolic fractions of cells, particularly in the liver.
Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. nih.govnih.gov Studies on the metabolism of 3-(p-chlorophenyl)pyrrolidine have implicated the involvement of the Cytochrome P-450 enzyme system. nih.gov These enzymes are responsible for catalyzing oxidative reactions, including the hydroxylation and subsequent oxidation of the pyrrolidine ring that leads to the formation of the lactam and amino acid metabolites. While the specific CYP isozymes responsible for the metabolism of this compound have not been identified, it is highly probable that one or more CYP enzymes are involved in its biotransformation.
Other Microsomal and Cytosolic Enzymes
In addition to the CYP450 system, other enzymes present in microsomes and the cytosol may play a role in the metabolism of this compound. Studies on the analogous compound 3-(p-chlorophenyl)pyrrolidine were conducted using rat liver or brain homogenate supernatants containing both microsomes and mitochondria, suggesting the involvement of enzymes from these cellular compartments. nih.gov Monoamine oxidase (MAO), another important enzyme in xenobiotic metabolism, has also been mentioned in the context of the metabolism of 3-(p-chlorophenyl)pyrrolidine. nih.gov
Table 2: Predicted Enzyme Systems Involved in the Biotransformation of this compound
| Enzyme System | Location | Predicted Role |
| Cytochrome P450 (CYP) | Microsomal | Oxidation of the pyrrolidine ring |
| Monoamine Oxidase (MAO) | Mitochondrial | Oxidation |
| Other Microsomal Enzymes | Microsomal | Various oxidative transformations |
| Cytosolic Enzymes | Cytosolic | Further metabolic conversions |
Note: The specific enzymes are predicted based on studies of analogous compounds.
Reaction Pathways and Mechanisms of Metabolism
The metabolism of this compound is likely to proceed through a series of oxidative reactions centered on the pyrrolidine moiety. Based on the metabolic fate of 3-(p-chlorophenyl)pyrrolidine, the primary mechanism is α-oxidation. nih.gov
The proposed reaction pathway begins with the hydroxylation of the carbon atoms alpha to the nitrogen of the pyrrolidine ring (C2 and C5 positions). This initial oxidation is likely catalyzed by CYP enzymes. Following hydroxylation, further oxidation can occur. The hydroxylated intermediates can be further oxidized to form the corresponding lactam metabolites.
Alternatively, the oxidative process can lead to the cleavage of the pyrrolidine ring, resulting in the formation of an open-chain amino aldehyde intermediate. This intermediate can then be further oxidized to a carboxylic acid, yielding the amino acid metabolites. The preference for lactam versus amino acid formation can be tissue-dependent, as observed with 3-(p-chlorophenyl)pyrrolidine, where lactam formation predominated in the liver and was comparable to amino acid formation in the brain. nih.gov
Alpha-Oxidation Transformations
Alpha-oxidation, a metabolic process involving the oxidation of the carbon atom adjacent to a functional group, is a significant pathway in the biotransformation of certain pyrrolidine-containing compounds. While direct metabolic studies on this compound are not extensively documented, research on the closely related analogue, 3-(p-chlorophenyl)pyrrolidine, offers valuable insights. In vitro studies using rat liver and brain homogenates have demonstrated that this class of compounds undergoes alpha-oxidation at the C-2 and C-5 positions of the pyrrolidine ring. nih.gov This process leads to the formation of corresponding lactam and amino acid metabolites.
The primary lactam metabolites anticipated from the alpha-oxidation of a pyrrolidine ring are γ-lactams. In the context of this compound, this would theoretically involve the formation of a carbonyl group at the C-2 or C-5 position.
| Precursor | Metabolic Process | Potential Metabolite Class |
| This compound | Alpha-Oxidation | Lactams |
| This compound | Alpha-Oxidation | Amino Acids |
This table illustrates the potential classes of metabolites formed through the alpha-oxidation of the parent compound.
Pyrrolidine Ring Opening and Rearrangement
The metabolic transformation of pyrrolidine rings is not limited to simple oxidation. Ring opening is another critical pathway that can significantly alter the chemical structure of the parent compound. Following initial oxidation, the pyrrolidine ring can become unstable, leading to cleavage and subsequent rearrangement.
For instance, the alpha-oxidation of 3-(p-chlorophenyl)pyrrolidine results in the formation of amino acid metabolites, which inherently requires the opening of the pyrrolidine ring. nih.gov This process would transform the cyclic amine into a linear amino acid derivative. While specific studies on the rearrangement of this compound are not available, the established metabolic fate of similar structures suggests that ring opening is a plausible and significant metabolic event.
Substrate Specificity and Steric Hindrance Effects on Metabolism
The enzymatic systems responsible for metabolism, such as cytochrome P450, exhibit substrate specificity and are sensitive to the steric environment of the molecule. The substitution pattern on the pyrrolidine ring and the phenyl ring of this compound is expected to play a crucial role in dictating the primary sites of metabolism.
In studies of 3-(p-chlorophenyl)pyrrolidine, a clear preference for oxidation at the C-5 position of the pyrrolidine ring over the C-2 position was observed. nih.gov This regioselectivity is attributed to steric hindrance, where the C-2 position is more sterically encumbered than the C-5 position. This suggests that the enzymes mediating this transformation can more readily access the C-5 position.
Applying this principle to this compound, which features a ketone group at the C-3 position, one can anticipate that the electronic and steric nature of this substituent will further influence the metabolic profile. The presence of the carbonyl group could impact the electron density of the adjacent carbons and potentially influence the regioselectivity of the oxidative enzymes.
| Position on Pyrrolidine Ring | Steric Hindrance | Predicted Metabolic Activity |
| C-2 | Higher | Lower |
| C-5 | Lower | Higher |
This table outlines the predicted metabolic activity at different positions on the pyrrolidine ring based on steric hindrance, as inferred from studies on analogous compounds.
Interdisciplinary Research Perspectives
Integration of Synthetic Chemistry and Biological Screening
The foundation of discovering new therapeutic agents based on the pyrrolidinone scaffold lies in the seamless integration of synthetic chemistry and biological screening. The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry due to its three-dimensional structure and the ability to introduce diverse substituents. nih.gov Synthetic strategies are often geared towards creating libraries of compounds through methods like diversity-oriented synthesis, which aims to efficiently produce collections of small molecules with significant structural and stereochemical diversity. acs.org
The synthesis of pyrrolidinone derivatives can involve building the ring from acyclic precursors or functionalizing a pre-existing pyrrolidine ring. nih.gov For instance, 1,3-dipolar cycloaddition reactions are a classic and extensively studied method for constructing the five-membered pyrrolidine ring. nih.gov Modifications to the N-aryl substituent, such as the 3-chlorophenyl group in the title compound, and alterations at other positions of the pyrrolidinone ring are systematically performed. These synthetic endeavors are directly coupled with high-throughput biological screening to evaluate the compounds' effects on various biological targets.
This iterative cycle of synthesis and screening is crucial for establishing Structure-Activity Relationships (SAR). SAR studies help researchers understand how specific structural features of a molecule, like the position of the chlorine atom on the phenyl ring or the stereochemistry of the pyrrolidine core, influence its biological activity. nih.gov For example, research on different pyrrolidine derivatives has demonstrated their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov The specific stereoisomers and the spatial arrangement of substituents can lead to different biological profiles due to varied binding modes with target proteins. nih.gov
Below is a table illustrating how synthetic modifications on a generalized pyrrolidinone core can be correlated with biological screening outcomes.
| Scaffold Modification | Synthetic Strategy | Potential Biological Screening Focus | Rationale |
| Varying N-Aryl Substituent | Suzuki or Buchwald-Hartwig coupling | Kinase inhibition, GPCR antagonism | The N-aryl group often occupies a key pocket in the target protein, influencing binding affinity and selectivity. |
| Substitution on Pyrrolidine Ring | Aldol or Mannich reactions | Ion channel modulation, enzyme inhibition | Substituents can introduce new pharmacophoric features or alter the conformation of the scaffold. mdpi.com |
| Modifying the Carbonyl Group | Reduction, Grignard addition | Transporter interaction, metabolic stability | The carbonyl group is a key hydrogen bond acceptor and a potential site for metabolic transformation. |
| Introducing Stereocenters | Asymmetric synthesis, chiral resolution | Enantioselective receptor binding | Biological targets are chiral, and different enantiomers can have vastly different pharmacological effects. acs.org |
Cheminformatics and Data Mining in Pyrrolidinone Research
As synthetic efforts generate vast libraries of pyrrolidinone compounds, cheminformatics and data mining have become indispensable tools for navigating the resulting complex datasets. frontiersin.org These computational approaches allow researchers to visualize chemical space, predict molecular properties, and build models that correlate chemical structures with biological activities. frontiersin.orgmdpi.com
Cheminformatics tools can calculate a wide range of molecular descriptors for each compound in a library, such as molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These descriptors are then used in data mining and machine learning algorithms to identify patterns that distinguish active compounds from inactive ones. frontiersin.org For example, self-organizing maps (SOMs) can be used to visualize the chemical diversity of a compound library, clustering structurally similar molecules together. mdpi.com This can help in selecting a diverse subset of compounds for screening, ensuring broad coverage of the chemical space.
Molecular modeling and docking studies offer insights into how a compound like 1-(3-Chlorophenyl)pyrrolidin-3-one might interact with a specific biological target at an atomic level. These simulations can predict binding poses and estimate binding affinities, helping to prioritize which derivatives to synthesize next. mdpi.com Publicly available databases like PubChem and BindingDB serve as valuable resources for data mining, containing chemical information and biological activity data for millions of compounds. nih.govbindingdb.org
The table below lists some key computed properties for this compound and related structures, which are frequently used in cheminformatics analyses.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C10H10ClNO | 195.64 | 2.1 | 0 | 2 |
| 1-[3-(3-chlorophenyl)phenyl]pyrrolidine | C16H16ClN | 257.76 | 4.8 | 0 | 1 |
| 3-(Aminomethyl)-1-(3-chlorophenyl)pyrrolidin-3-ol | C11H15ClN2O | 226.70 | 1.1 | 2 | 3 |
| (3S)-3-(2-Chlorophenyl)pyrrolidine | C10H12ClN | 181.66 | 2.6 | 1 | 1 |
| 2-(3-chlorophenyl)-2-pyrrolidin-1-ylethanamine | C12H17ClN2 | 224.73 | 2.8 | 1 | 2 |
Advanced Analytical Techniques in Compound Characterization
The unambiguous characterization of newly synthesized compounds is a critical step in the research and development process. A suite of advanced analytical techniques is employed to confirm the identity, purity, and structure of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is arguably the most powerful tool for structure elucidation. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the carbon-hydrogen framework and the connectivity of the atoms. acs.orgacs.org
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. acs.org
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of a compound. Chiral HPLC is specifically used to separate and quantify enantiomers, which is crucial given the importance of stereochemistry in biological activity. acs.org
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique would clearly show the presence of the ketone (C=O) group. mdpi.com
The following table summarizes the role of these key analytical techniques in compound characterization.
| Analytical Technique | Information Provided | Relevance to this compound |
| ¹H and ¹³C NMR | Detailed structural information, connectivity, and chemical environment of atoms. | Confirms the arrangement of the chlorophenyl and pyrrolidinone moieties. acs.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Verifies the molecular formula (C10H10ClNO) and aids in structural confirmation. nih.gov |
| HPLC | Purity assessment and separation of components in a mixture. | Ensures the sample is free from starting materials and byproducts. |
| Chiral HPLC | Separation and quantification of enantiomers. | Determines the enantiomeric excess if an asymmetric synthesis was performed. acs.org |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Confirms the presence of the characteristic ketone carbonyl stretch. mdpi.com |
Collaborative Research Models in Drug Discovery and Development
The journey of a compound from a laboratory curiosity to a potential therapeutic is a long, complex, and expensive process that often exceeds the capabilities of a single research group or institution. Consequently, collaborative research models are becoming increasingly vital in drug discovery and development. slideshare.net
These collaborations often involve interdisciplinary teams that bring together chemists, biologists, pharmacologists, and computational scientists. slideshare.net An academic lab might specialize in the diversity-oriented synthesis of novel pyrrolidinone libraries, while a partner in the pharmaceutical industry provides resources for high-throughput screening and lead optimization.
Open innovation models, where external partners from academia and industry are engaged, foster an environment of shared knowledge and promote novel approaches. slideshare.net Furthermore, government-funded initiatives and consortia play a crucial role by providing platforms and funding for collaborative projects. For example, programs that allow forensic laboratories to submit novel compounds for extensive characterization using a variety of advanced analytical techniques demonstrate a successful collaborative platform for identifying and understanding new chemical entities. nih.gov Such partnerships are essential for leveraging shared resources, such as compound libraries and specialized screening technologies, which accelerates research progress and reduces redundancy. slideshare.net The development of a compound like this compound would benefit immensely from such a model, where its synthesis, biological evaluation, and detailed characterization are handled by different expert groups working in concert.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 1-(3-Chlorophenyl)pyrrolidin-3-one and Related Structures
The pyrrolidine (B122466) ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. acs.org The introduction of a carbonyl group at the 3-position and an aryl substituent on the nitrogen atom, as seen in this compound, significantly influences the molecule's chemical reactivity and biological activity.
Research on related N-arylpyrrolidinones has demonstrated their potential as versatile intermediates in organic synthesis. The pyrrolidin-3-one core offers multiple reaction sites for further chemical modifications. The ketone functionality can undergo various transformations, including reduction to the corresponding alcohol, reductive amination, and reactions involving enolate chemistry. The aromatic ring can be further substituted, and the nitrogen atom's lone pair availability is modulated by the electron-withdrawing nature of the 3-chlorophenyl group.
While specific studies focusing exclusively on this compound are limited in publicly accessible literature, the broader class of 3-aryl-pyrrolidinols and their derivatives have been investigated for their pharmacological properties. acs.org For instance, studies on the metabolism of structurally similar compounds like 3-(p-chlorophenyl)pyrrolidine have shown that it undergoes oxidation to form lactam metabolites, including 3-(p-chlorophenyl)pyrrolidin-2-one. nih.gov This metabolic pathway highlights the potential for in vivo transformation of related pyrrolidine structures.
The synthesis of N-arylpyrrolidines and their derivatives is a well-explored area of organic chemistry. General methods for the construction of the 1-arylpyrrolidine scaffold often involve the reaction of a primary aromatic amine with a suitable four-carbon dielectrophile or the cyclization of an N-aryl-4-aminobutanoic acid derivative. More contemporary methods utilize transition metal-catalyzed cross-coupling reactions to form the C-N bond between the aryl group and the pyrrolidine nitrogen. rsc.org
Unaddressed Research Questions and Challenges
Despite the foundational knowledge on pyrrolidinones, several research questions and challenges pertaining to this compound and its analogs remain unanswered:
Detailed Biological Profiling: The specific biological activities of this compound have not been extensively reported. A thorough investigation into its potential pharmacological effects, including its interaction with various biological targets, is a significant gap in the current literature.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on derivatives of this compound are lacking. Understanding how modifications to the chlorophenyl ring (e.g., changing the position or nature of the substituent) or the pyrrolidinone core affect biological activity would be crucial for rational drug design.
Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes to chiral derivatives of this compound presents a significant challenge. The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity. mdpi.com
Elucidation of Reaction Mechanisms: While general synthetic methods exist, detailed mechanistic studies of the reactions involving this compound could lead to the development of more efficient and selective transformations.
Material Science Applications: The potential of this compound and its derivatives in materials science, for example, as building blocks for polymers or functional materials, remains largely unexplored. numberanalytics.com
Emerging Methodologies and Technologies for Future Studies
Recent advancements in chemical synthesis and analysis offer exciting opportunities to address the aforementioned research gaps:
High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen this compound and a library of its derivatives against a wide range of biological targets to identify potential therapeutic applications.
Computational Chemistry and In Silico Modeling: Molecular modeling and computational tools can be utilized to predict the binding of this compound derivatives to specific protein targets, aiding in the design of more potent and selective compounds. nih.gov
Flow Chemistry and Automated Synthesis: Flow chemistry and automated synthesis platforms can accelerate the synthesis and optimization of libraries of this compound derivatives, enabling more rapid SAR studies. rsc.org
Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques and X-ray crystallography can provide detailed structural information about this compound and its derivatives, as well as their complexes with biological macromolecules. mdpi.com
Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic methods for the production of this compound and its analogs is an important future direction, utilizing greener solvents, catalysts, and reaction conditions. nih.gov
Broader Impact and Significance for Chemical and Biomedical Sciences
The study of this compound and its related structures holds significant potential for advancing both chemical and biomedical sciences. The pyrrolidin-3-one scaffold is a versatile building block, and a deeper understanding of its chemistry and biology can lead to the development of novel therapeutic agents for a variety of diseases. The exploration of new synthetic methodologies for its preparation can contribute to the broader field of heterocyclic chemistry. rsc.org
Furthermore, the insights gained from studying the structure-activity relationships of this compound derivatives can inform the design of other small molecule inhibitors and probes for chemical biology research. The development of new materials based on this scaffold could also have applications in areas such as organic electronics and polymer science. Ultimately, continued research on this and related heterocyclic compounds will undoubtedly contribute to the expansion of our chemical toolbox and the discovery of new molecules with valuable properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)pyrrolidin-3-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization reactions or coupling of 3-chlorophenyl derivatives with pyrrolidinone precursors. For example, Grignard reagents (e.g., CH₃MgX) can be used to functionalize intermediates, as demonstrated in the synthesis of structurally related ketones (e.g., 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone via ethyl ester intermediates) . Optimization may include solvent selection (e.g., THF or ethers for organometallic reactions), temperature control (0°C to room temperature for Grignard additions), and purification via column chromatography or recrystallization.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Store in tightly sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or oxidation. Use well-ventilated areas and personal protective equipment (PPE) such as nitrile gloves and lab coats. Avoid incompatibilities with strong oxidizing agents or bases. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to identify the chlorophenyl ring (δ ~7.2–7.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ ~170–180 ppm in ¹³C).
- IR : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺). Cross-reference with computational predictions (e.g., DFT calculations for NMR shifts).
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals be analyzed to predict stability and solubility?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to determine intermolecular interactions. Use graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds (e.g., N–H···O or C–H···O motifs). Software like SHELXL and visualization tools (ORTEP-III ) aid in refining crystallographic models. For example, the pyrrolidinone carbonyl may act as a hydrogen bond acceptor, influencing crystal packing .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound derivatives?
- Methodological Answer : Address discrepancies (e.g., thermal motion anisotropy, twinning) using iterative refinement in SHELXL. Apply restraints for disordered atoms (common in flexible pyrrolidinone rings) and validate with R-factor convergence (<5%). For twinned crystals, use the TWIN/BASF commands in SHELXL. Cross-validate with spectroscopic data to ensure chemical plausibility .
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) on the chlorophenyl ring to modulate electronic effects .
- Core Modification : Replace pyrrolidinone with piperidinone or morpholine to assess ring size impact.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target receptors (e.g., enzymes in stress-related pathways, as seen in related isoxazole derivatives) .
Q. What methodologies are effective in analyzing the environmental impact of this compound during disposal?
- Methodological Answer : Perform biodegradability assays (e.g., OECD 301F) and toxicity profiling (e.g., Daphnia magna acute toxicity tests). Use liquid chromatography-mass spectrometry (LC-MS) to detect trace residues in wastewater. Partner with certified waste management firms for incineration or chemical neutralization, adhering to EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
